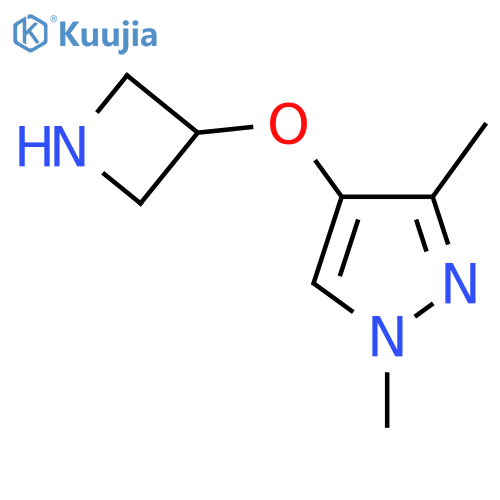Cas no 2228434-70-4 (4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole)

2228434-70-4 structure
商品名:4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole
- 2228434-70-4
- EN300-1765242
-
- インチ: 1S/C8H13N3O/c1-6-8(5-11(2)10-6)12-7-3-9-4-7/h5,7,9H,3-4H2,1-2H3
- InChIKey: AIROOROZXBDKFC-UHFFFAOYSA-N
- ほほえんだ: O(C1=CN(C)N=C1C)C1CNC1
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765242-10.0g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1765242-0.25g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-1.0g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1765242-5g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-1g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-0.05g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-10g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 10g |
$5652.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-0.5g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-2.5g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1765242-5.0g |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole |
2228434-70-4 | 5g |
$3812.0 | 2023-06-03 |
4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2228434-70-4 (4-(azetidin-3-yloxy)-1,3-dimethyl-1H-pyrazole) 関連製品
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
